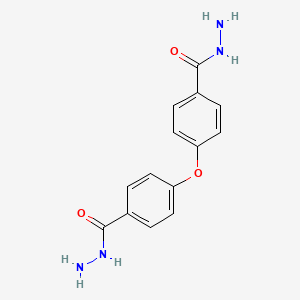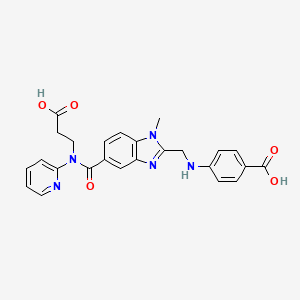
DBG-3D Diacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The molecular formula of DBG-3D Diacid is C25H23N5O5, and it has a molecular weight of 473.49 g/mol.
Preparation Methods
The synthesis of DBG-3D Diacid involves several steps. One common method includes the reaction of 1-methyl-1H-benzo[d]imidazole with 2-carboxyethyl pyridine in the presence of a coupling agent to form an intermediate. This intermediate is then reacted with 4-aminobenzoic acid under specific conditions to yield this compound. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
DBG-3D Diacid undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the amino or carboxyl groups are replaced by other functional groups under suitable conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
DBG-3D Diacid has several scientific research applications:
Chemistry: It is used as a reference standard and impurity marker in the synthesis and quality control of Dabigatran.
Biology: It is studied for its interactions with biological molecules and its potential effects on biological systems.
Medicine: Research is ongoing to understand its role as an impurity in pharmaceutical formulations and its potential impact on drug efficacy and safety.
Industry: It is used in the development and testing of analytical methods for the detection and quantification of impurities in pharmaceutical products.
Mechanism of Action
The mechanism of action of DBG-3D Diacid is closely related to its structure. It interacts with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved depend on the context in which this compound is studied, such as its role as an impurity in Dabigatran.
Comparison with Similar Compounds
DBG-3D Diacid can be compared with other similar compounds, such as:
Dabigatran: The parent compound from which this compound is derived. Dabigatran is an anticoagulant used to prevent blood clots.
Other Diacids: Compounds like succinic acid, glutaric acid, and adipic acid, which also contain two carboxyl groups but differ in their structure and applications .
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other diacids.
Properties
Molecular Formula |
C25H23N5O5 |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
4-[[5-[2-carboxyethyl(pyridin-2-yl)carbamoyl]-1-methylbenzimidazol-2-yl]methylamino]benzoic acid |
InChI |
InChI=1S/C25H23N5O5/c1-29-20-10-7-17(24(33)30(13-11-23(31)32)21-4-2-3-12-26-21)14-19(20)28-22(29)15-27-18-8-5-16(6-9-18)25(34)35/h2-10,12,14,27H,11,13,15H2,1H3,(H,31,32)(H,34,35) |
InChI Key |
AMYXAKOLZQXZBB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,7S,8S,9R,10R,13R,14S,17R)-3,7-dihydroxy-17-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B13440190.png)
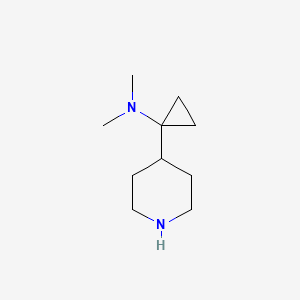
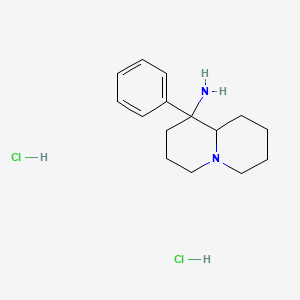
![(4S,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,5,6,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione](/img/structure/B13440216.png)
![hexyl (NZ)-N-[amino-[4-[[1-methyl-5-[[3-oxo-3-(pyridin-2-ylamino)propyl]-pyridin-2-ylcarbamoyl]benzimidazol-2-yl]methylamino]phenyl]methylidene]carbamate](/img/structure/B13440221.png)
![(4R,4aR,7aR,12bS)-9-(trideuteriomethoxy)-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B13440228.png)
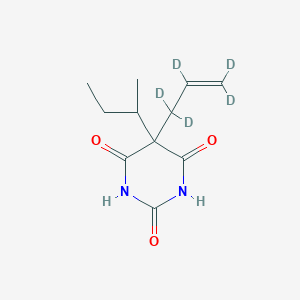
![(2R)-2-[tert-butyl(dimethyl)silyl]oxy-1-(3-chlorophenyl)propan-1-one](/img/structure/B13440237.png)
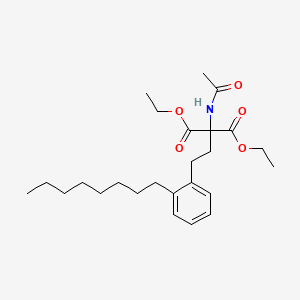
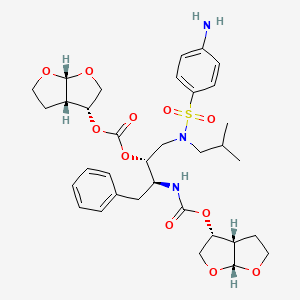
![(3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)-4-hydroxybut-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B13440262.png)

![3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13440286.png)
